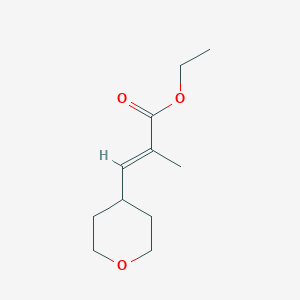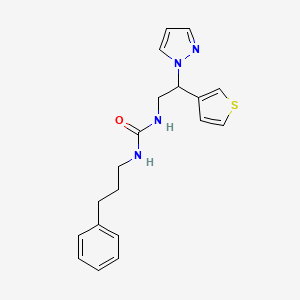
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has garnered significant attention in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis, and inflammatory diseases, such as multiple sclerosis.
Wirkmechanismus
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea blocks BCR signaling and induces apoptosis in B-cells, thereby inhibiting the growth of B-cell malignancies.
Biochemical and Physiological Effects:
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted by Honigberg et al., 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea was found to inhibit the growth of CLL and NHL cells in vitro and in vivo. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea was also found to induce apoptosis in these cells, indicating its potential as a therapeutic agent for B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is its selectivity for BTK, which reduces the risk of off-target effects. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is still in the early stages of development, and its safety and efficacy in humans are yet to be determined. Additionally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea may have limitations in treating certain cancers or diseases that do not rely on BCR signaling.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea. One potential direction is to study the efficacy of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to investigate the potential use of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in humans and to identify any potential side effects or limitations of this compound.
Conclusion:
In conclusion, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea selectively inhibits BTK, which plays a crucial role in BCR signaling, and induces apoptosis in B-cells, thereby inhibiting the growth of B-cell malignancies. While 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has several advantages, such as its selectivity for BTK and promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans and to identify any potential limitations or side effects of this compound.
Synthesemethoden
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea involves the reaction of 1-(pyrazol-1-yl)ethanone with 2-bromoethyl thiophene, followed by the reaction of the resulting product with 3-(3-phenylpropyl)isocyanate. The compound is then purified through column chromatography to obtain 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in its pure form.
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-19(20-10-4-8-16-6-2-1-3-7-16)21-14-18(17-9-13-25-15-17)23-12-5-11-22-23/h1-3,5-7,9,11-13,15,18H,4,8,10,14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKMVJDRNFCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



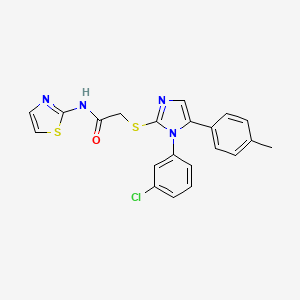
![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)
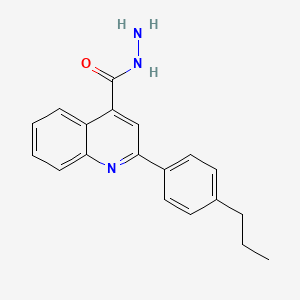
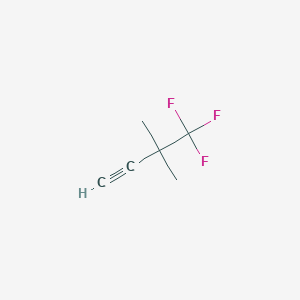
![4-methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2828074.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2828075.png)
![1-(3-chlorophenyl)-3-[(2-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2828076.png)
![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)
![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)
![2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2828079.png)
